N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine
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Overview
Description
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine typically involves multiple steps, including the formation of the purine core, the introduction of the fluorophenyl group, and the attachment of the piperazine moiety. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine
- N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine
Uniqueness
The uniqueness of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
Molecular Formula |
C22H22FN7O |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C22H22FN7O/c1-31-18-5-3-2-4-17(18)29-10-12-30(13-11-29)22-27-20-19(24-14-25-20)21(28-22)26-16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
HLXHHMNCTAUERA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C(=N3)NC5=CC=C(C=C5)F)NC=N4 |
Origin of Product |
United States |
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